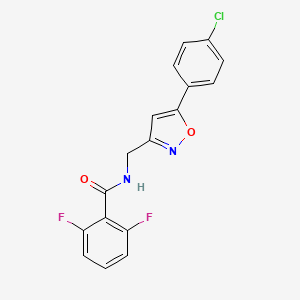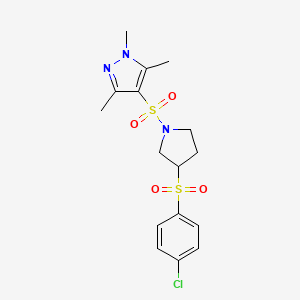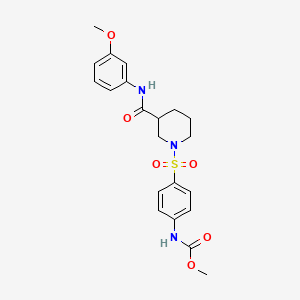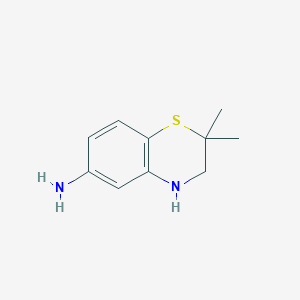![molecular formula C16H19N5O4S B2759992 1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 1062393-23-0](/img/structure/B2759992.png)
1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine, commonly known as MNPS, is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学研究应用
MNPS has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MNPS has been studied for its potential use as an anti-cancer agent. Studies have shown that MNPS can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. MNPS has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MNPS can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, MNPS has been studied for its potential use as a tool for the study of protein-protein interactions. MNPS can bind to proteins and disrupt their interactions, making it a useful tool for the study of protein-protein interactions.
In pharmacology, MNPS has been studied for its potential use as a drug delivery system. MNPS can be used to deliver drugs to specific cells or tissues, making it a promising candidate for targeted drug delivery.
作用机制
The mechanism of action of MNPS is not fully understood. However, studies have shown that MNPS can bind to proteins and disrupt their interactions. MNPS can also induce apoptosis in cancer cells by activating caspase enzymes.
生化和生理效应
MNPS has been shown to have various biochemical and physiological effects. Studies have shown that MNPS can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and disrupt protein-protein interactions. MNPS has also been shown to have potential as a drug delivery system.
实验室实验的优点和局限性
MNPS has several advantages for lab experiments, including its potential as a tool for the study of protein-protein interactions and its potential as a drug delivery system. However, MNPS also has some limitations, including its limited solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of MNPS. One potential direction is the further study of its mechanism of action. Another potential direction is the development of new synthesis methods to improve the yield and purity of MNPS. Additionally, MNPS could be studied further for its potential use as a drug delivery system, with a focus on improving its solubility and reducing its toxicity.
In conclusion, MNPS is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively. MNPS has several advantages for lab experiments, including its potential as a tool for the study of protein-protein interactions and its potential as a drug delivery system. However, MNPS also has some limitations, including its limited solubility in water and its potential toxicity. There are several future directions for the study of MNPS, including the further study of its mechanism of action and the development of new synthesis methods to improve its yield and purity.
合成方法
MNPS can be synthesized using different methods, including the reaction of 1-(3-methyl-5-nitroimidazol-4-yl)piperazine with (E)-2-phenylethenylsulfonyl chloride. The reaction results in the formation of MNPS, which can be purified using different techniques such as column chromatography.
属性
IUPAC Name |
1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-18-13-17-15(21(22)23)16(18)19-8-10-20(11-9-19)26(24,25)12-7-14-5-3-2-4-6-14/h2-7,12-13H,8-11H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDALENVAAWVTEI-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-4-nitro-1h-imidazol-5-yl)-4-(2-phenylethenesulfonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2759909.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)

![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole](/img/structure/B2759920.png)
![3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)



![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)
![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)
![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)
![5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2759931.png)